4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester
Overview
Description
4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is known for its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its unique structure, which includes a pyrimidin-2-yloxy group attached to a phenylboronic acid pinacol ester, makes it a valuable building block in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Boronic esters, including pinacol boronic esters, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets via the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds by the reaction of a boronic acid or boronate ester with an organic halide in the presence of a base .
Biochemical Pathways
The Suzuki–Miyaura reaction, facilitated by this compound, is a key step in various biochemical pathways, particularly in the synthesis of biologically active compounds and pharmaceuticals . The exact downstream effects would depend on the specific context of the reaction and the other reactants involved.
Pharmacokinetics
It’s important to note that the stability of boronic esters, including pinacol boronic esters, can be influenced by factors such as ph and the presence of water .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and biologically active molecules .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as pH and the presence of water . For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled during the use of this compound in chemical reactions .
The influence of environmental factors on its stability necessitates careful handling and storage of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester typically involves the reaction of 4-bromo-2-(pyrimidin-2-yloxy)benzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), or ethanol.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Phenols: Formed through oxidation reactions.
Deboronated Products: Formed through protodeboronation reactions
Scientific Research Applications
4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: Investigated for its potential as a tool in chemical biology, including the study of enzyme inhibitors and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the pyrimidin-2-yloxy group.
2-(Benzyloxy)phenylboronic Acid Pinacol Ester: Contains a benzyloxy group instead of a pyrimidin-2-yloxy group.
Uniqueness
4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester is unique due to the presence of the pyrimidin-2-yloxy group, which enhances its reactivity and selectivity in various chemical reactions. This structural feature also provides additional sites for functionalization, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BN2O3/c1-15(2)16(3,4)22-17(21-15)12-6-8-13(9-7-12)20-14-18-10-5-11-19-14/h5-11H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEICWIOBDONIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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